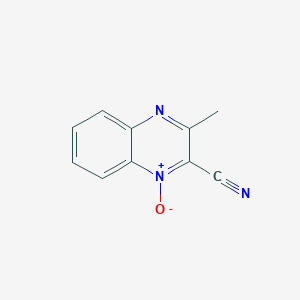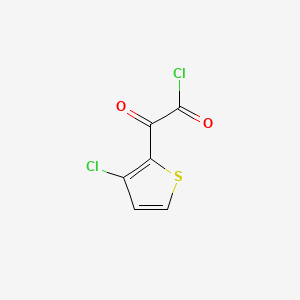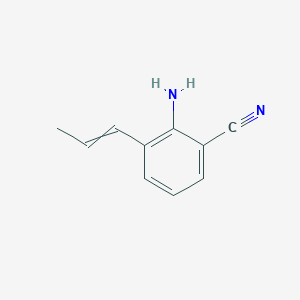
Tropylium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropylium bromide is a chemical compound with the formula ( \text{C}_7\text{H}_7\text{Br} ). It is the bromide salt of the tropylium ion, which is a cyclic, planar organic cation with the chemical formula ( \text{C}_7\text{H}_7^+ ). The tropylium ion is notable for its aromatic properties, which arise from its six π-electrons in a conjugated ring system . This compound was first discovered in 1891 by G. Merling .
Preparation Methods
Tropylium bromide can be synthesized through several methods:
Oxidation of Cycloheptatriene: One common method involves the oxidation of cycloheptatriene with ammonium nitrate and trifluoroacetic anhydride.
Reaction with Bromine: Another method is the reaction of cycloheptatriene with bromine, which produces this compound.
Industrial Production: Industrially, this compound can be produced by the reaction of cycloheptatriene with bromine or phosphorus pentachloride.
Chemical Reactions Analysis
Tropylium bromide undergoes various chemical reactions:
Substitution Reactions: It reacts with saturated aqueous ammonia to produce ditropylamine, a secondary amine, and with ethereal ammonia to produce tritropylamine, a tertiary amine.
Addition Reactions: This compound undergoes non-catalyzed, regioselective additions to a variety of Michael acceptors, converting acrylic esters into β-bromo-α-cycloheptatrienyl-propionic esters.
Oxidation and Reduction: The tropylium ion can be oxidized to form various products, depending on the reaction conditions.
Scientific Research Applications
Tropylium bromide has numerous applications in scientific research:
Organic Chemistry: It is used as a catalyst in various organic transformations, such as hydroboration reactions, ring contraction, and oxidative functionalization.
Material Science: The tropylium ion is incorporated into new structural motifs for the development of advanced functional materials.
Spectroscopy: It serves as a spectroscopic probe in organic chemistry research.
Mechanism of Action
The mechanism of action of tropylium bromide involves its role as a Lewis acid. The tropylium ion, with its delocalized positive charge, can interact with nucleophiles and electrophiles, facilitating various chemical reactions . This interaction is crucial in its function as a catalyst in organic transformations.
Comparison with Similar Compounds
Tropylium bromide can be compared with other similar compounds:
Tropylium Tetrafluoroborate: Similar to this compound, this compound is used in organic synthesis and catalysis.
Tropylium Perchlorate: Another salt of the tropylium ion, used in similar applications.
Tropolone: A related non-benzenoid aromatic compound that shares some chemical properties with the tropylium ion.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of scientific research.
Properties
CAS No. |
5376-03-4 |
|---|---|
Molecular Formula |
C7H7Br |
Molecular Weight |
171.03 g/mol |
IUPAC Name |
cyclohepta-1,3,5-triene;bromide |
InChI |
InChI=1S/C7H7.BrH/c1-2-4-6-7-5-3-1;/h1-7H;1H/q+1;/p-1 |
InChI Key |
FNIGLEAGFVEWGM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C[CH+]C=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


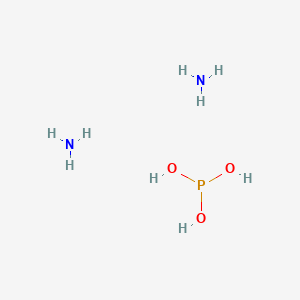
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
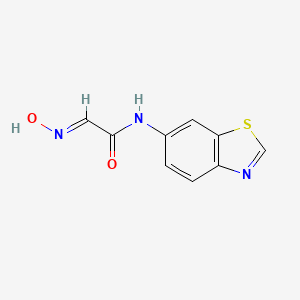
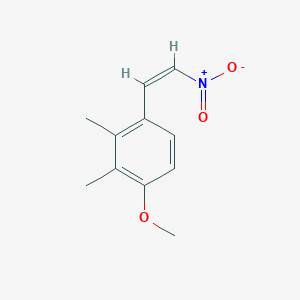
![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
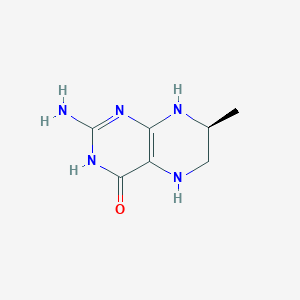
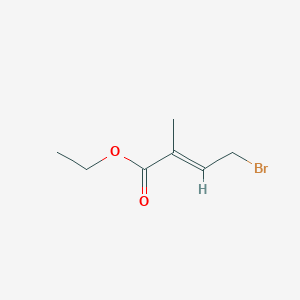

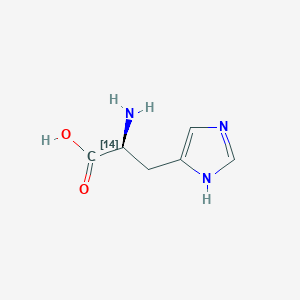

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)
